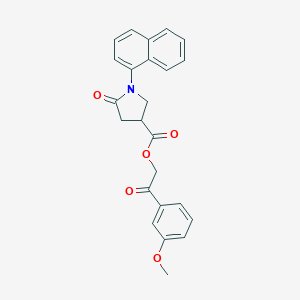
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as MEPN, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MEPN is not fully understood. However, it has been suggested that MEPN may act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MEPN may also act by inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MEPN has been shown to have various biochemical and physiological effects. In vitro studies have shown that MEPN inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. MEPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MEPN has anti-inflammatory, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MEPN has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have potential applications in various fields such as medicine, chemistry, and biology. However, MEPN also has some limitations. It is not water-soluble, which can limit its use in some experiments. It is also not very stable, which can limit its shelf life.
Zukünftige Richtungen
For the study of MEPN include studying its mechanism of action in more detail, exploring its potential use as a probe for the detection of various biomolecules, and exploring its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
MEPN can be synthesized using various methods such as the Knoevenagel condensation reaction, the one-pot multi-component reaction, and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 3-methoxybenzaldehyde and 1-naphthylacetic acid with ethyl cyanoacetate in the presence of piperidine as a catalyst. The one-pot multi-component reaction involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of piperidine as a catalyst. The microwave-assisted synthesis method involves the reaction of 3-methoxybenzaldehyde, 1-naphthylacetic acid, ethyl cyanoacetate, and pyrrolidine in the presence of a solvent and microwave irradiation.
Wissenschaftliche Forschungsanwendungen
MEPN has potential applications in various fields such as medicine, chemistry, and biology. In medicine, MEPN has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In chemistry, MEPN has been studied for its potential use as a building block for the synthesis of various organic compounds. In biology, MEPN has been studied for its potential use as a probe for the detection of various biomolecules.
Eigenschaften
Produktname |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C24H21NO5 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO5/c1-29-19-9-4-8-17(12-19)22(26)15-30-24(28)18-13-23(27)25(14-18)21-11-5-7-16-6-2-3-10-20(16)21/h2-12,18H,13-15H2,1H3 |
InChI-Schlüssel |
QDGYMJSIQUQOSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)


